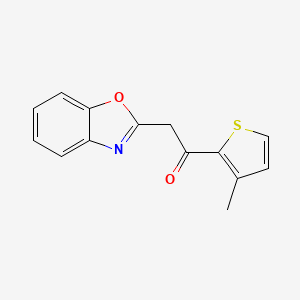
2-(1,3-Benzoxazol-2-YL)-1-(3-methylthiophen-2-YL)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Benzoxazol-2-YL)-1-(3-methylthiophen-2-YL)ethan-1-one is a useful research compound. Its molecular formula is C14H11NO2S and its molecular weight is 257.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(1,3-benzoxazol-2-YL)-1-(3-methylthiophen-2-YL)ethan-1-one , also known as a benzoxazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and anti-inflammatory properties, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C15H13N1O1 with a molecular weight of approximately 239.27 g/mol. Its structure features a benzoxazole moiety combined with a thiophene ring, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H13NO |
| Molecular Weight | 239.27 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that benzoxazole derivatives exhibit varying degrees of antimicrobial activity. The compound has been evaluated against several bacterial strains:
- Gram-positive bacteria : Effective against Bacillus subtilis.
- Gram-negative bacteria : Limited activity observed against Escherichia coli.
- Fungi : Some derivatives show antifungal properties against Candida albicans.
In a study involving various benzoxazole derivatives, it was found that the minimal inhibitory concentrations (MIC) for the most active compounds ranged from 7.81 to 250 µg/ml, demonstrating a broad spectrum of activity but with varying effectiveness compared to standard drugs like fluconazole .
Antitumor Activity
The anticancer potential of benzoxazole derivatives has been extensively studied. The compound has shown cytotoxic effects on several cancer cell lines:
- Breast cancer : Active against MCF-7 and MDA-MB series.
- Lung cancer : Effective on A549 and H1975 cell lines.
- Prostate cancer : Notable activity against PC3 cells.
A structure–activity relationship (SAR) analysis indicated that modifications in the benzoxazole structure could enhance its cytotoxicity against specific cancer types . For instance, compounds with electron-donating substituents exhibited improved activity compared to those with electron-withdrawing groups.
Anti-inflammatory Activity
The anti-inflammatory properties of the compound have been linked to its ability to inhibit matrix metalloproteinases (MMPs), which play a crucial role in inflammatory processes. In vitro studies have shown that certain derivatives can significantly reduce MMP activity, suggesting potential therapeutic applications in inflammatory diseases.
Case Study 1: Antimicrobial Screening
A comprehensive study screened multiple benzoxazole derivatives for antimicrobial efficacy. The results indicated that while many compounds had low antibacterial activity, specific derivatives exhibited selective action against Gram-positive bacteria. The findings highlighted the importance of structural modifications in enhancing biological activity.
Case Study 2: Anticancer Efficacy
In a study focusing on breast and lung cancer cell lines, several derivatives of the compound were tested for cytotoxicity. The results demonstrated that modifications to the thiophene ring could lead to increased potency against specific cancer cells. For example, one derivative showed more than a threefold increase in efficacy compared to its parent compound .
Propiedades
IUPAC Name |
2-(1,3-benzoxazol-2-yl)-1-(3-methylthiophen-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S/c1-9-6-7-18-14(9)11(16)8-13-15-10-4-2-3-5-12(10)17-13/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPSVRIWJXLXCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)CC2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














